

# Spectroscopic Profile of Angelic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: *Angelic Anhydride*

Cat. No.: *B592597*

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Disclaimer: Experimental spectroscopic data for **Angelic Anhydride** is not readily available in public databases. The data presented in this guide, particularly for NMR and IR spectroscopy, is based on established principles of organic spectroscopy and predicted values derived from the known chemical structure of **Angelic Anhydride**. Mass spectrometry data is predicted based on the molecular formula and likely fragmentation patterns.

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of **Angelic Anhydride** ([*(Z)*-2-methylbut-2-enoyl] [*(Z)*-2-methylbut-2-enoate]). It is intended to assist researchers and professionals in the identification and characterization of this compound. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

## Chemical Structure and Properties

- IUPAC Name: [*(Z)*-2-methylbut-2-enoyl] [*(Z)*-2-methylbut-2-enoate]
- Synonyms: **Angelic Anhydride**, (*Z*)-2-Methylbut-2-enoic anhydride
- CAS Number: 94487-74-8
- Molecular Formula:  $C_{10}H_{14}O_3$  [\[1\]](#)
- Molecular Weight: 182.22 g/mol [\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Angelic Anhydride**. These values are estimations based on the chemical structure and typical ranges for the functional groups present.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1820	Strong	Asymmetric C=O Stretch (Anhydride)[2]
~1750	Strong	Symmetric C=O Stretch (Anhydride)[2]
~1650	Medium	C=C Stretch (Alkene)
~1200-1000	Strong	C-O-C Stretch (Anhydride)
~3030	Medium	=C-H Stretch (Alkene)
~2950-2850	Medium	C-H Stretch (Alkyl)

### <sup>1</sup>H NMR Spectroscopy (Predicted, in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.1	Quartet (q)	2H	Olefinic Proton (-CH=)
~2.0	Doublet (d)	6H	Methyl Protons on the double bond (=C-CH <sub>3</sub> )
~1.9	Doublet (d)	6H	Methyl Protons of the ethyl group (-CH=C-CH <sub>3</sub> )

### <sup>13</sup>C NMR Spectroscopy (Predicted, in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	Carbonyl Carbon (C=O) of the anhydride <sup>[2]</sup>
~138	Quaternary Carbon of the double bond (=C<)
~128	Olefinic Carbon (-CH=)
~20	Methyl Carbon on the double bond (=C-CH <sub>3</sub> )
~15	Methyl Carbon of the ethyl group (-CH=C-CH <sub>3</sub> )

## Mass Spectrometry

m/z Ratio	Predicted Intensity	Assignment
182.09	Moderate	Molecular Ion [M] <sup>+</sup> (Calculated for C <sub>10</sub> H <sub>14</sub> O <sub>3</sub> )
83.05	High	Acylium ion fragment [(CH <sub>3</sub> )CH=C(CH <sub>3</sub> )CO] <sup>+</sup>
55.05	High	Fragment from further cleavage of the acylium ion [CH <sub>3</sub> -CH=C=O] <sup>+</sup> or [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like **Angelic Anhydride**.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **Angelic Anhydride** to identify its functional groups.

Materials:

- **Angelic Anhydride** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

- Solvent for cleaning (e.g., isopropanol or acetone)
- Kimwipes or other lint-free tissue

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Application: Apply a small amount of the liquid or solid **Angelic Anhydride** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire Spectrum: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with the appropriate solvent and a soft tissue after the measurement.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Angelic Anhydride** to determine its detailed molecular structure.

Materials:

- **Angelic Anhydride** sample (typically 5-20 mg for <sup>1</sup>H, 20-100 mg for <sup>13</sup>C)
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- NMR tube (5 mm)
- Pipette
- NMR spectrometer

Procedure:

- **Sample Preparation:** Dissolve the **Angelic Anhydride** sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
- **Transfer to NMR Tube:** Transfer the solution to the NMR tube.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer.
- **Shimming:** Adjust the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.
- **Acquire  $^1\text{H}$  Spectrum:** Set the parameters for the  $^1\text{H}$  NMR experiment (e.g., number of scans, pulse sequence) and acquire the spectrum.
- **Acquire  $^{13}\text{C}$  Spectrum:** Set the parameters for the  $^{13}\text{C}$  NMR experiment (typically requires more scans than  $^1\text{H}$ ) and acquire the proton-decoupled spectrum.
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Angelic Anhydride**.

Materials:

- **Angelic Anhydride** sample
- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
- Solvent for sample dissolution (e.g., methanol or acetonitrile for ESI)

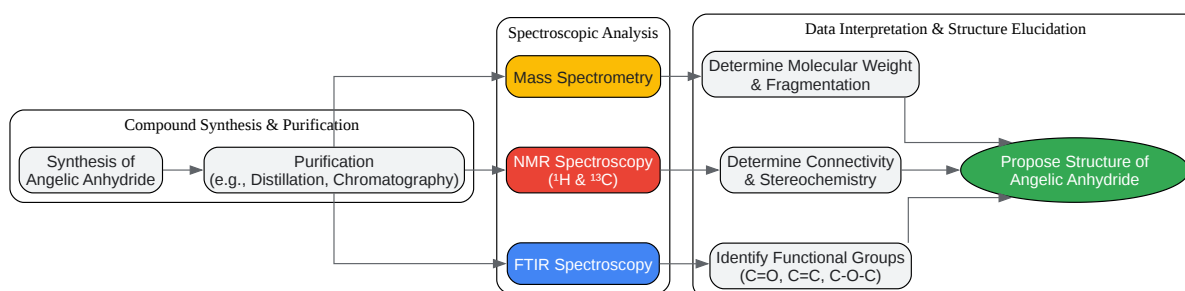
Procedure (using ESI-MS):

- **Sample Preparation:** Prepare a dilute solution of **Angelic Anhydride** in a suitable solvent.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

- **Sample Infusion:** Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
- **Ionization:** The sample is ionized in the ESI source.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$ .
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **Angelic Anhydride**.



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Caption: Workflow for the synthesis, purification, and spectroscopic identification of **Angelic Anhydride**.

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## References

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